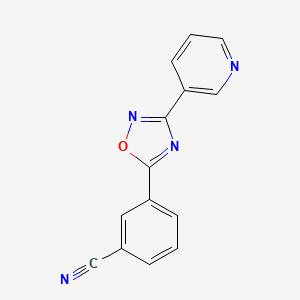

3-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile

概要

説明

準備方法

合成経路および反応条件

NS 9283の合成は、オキサジアゾール環の形成とそれに続くベンゾニトリル誘導体とのカップリングを伴う。一般的な合成経路は次のとおりである。

オキサジアゾール環の形成: この工程は、適切な試薬を用いたピリジン誘導体の環化によりオキサジアゾール環を形成する。

ベンゾニトリルとのカップリング: 次に、オキサジアゾール中間体を特定の反応条件下でベンゾニトリル誘導体とカップリングさせて、NS 9283を生成する。

工業的製造方法

NS 9283の工業的製造は、同様の合成経路に従うが、より大規模で行われる。このプロセスには、高収率と高純度を確保するための反応条件の最適化が含まれる。 この化合物は、通常、高性能液体クロマトグラフィーを使用して精製され、≥99%の純度を実現する .

化学反応の分析

反応の種類

NS 9283は主に次のタイプの反応を起こす。

酸化: この化合物は、特にピリジン環で酸化反応を起こす可能性がある。

還元: ニトリル基で還元反応が起こり、アミンに変換される可能性がある。

置換: この化合物は、特にオキサジアゾール環で置換反応に関与する可能性がある。

一般的な試薬および条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素がある。

還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤が使用される。

置換: 置換反応には、多くの場合、炭素上のパラジウムやヨウ化銅などの触媒が必要である。

主な生成物

酸化: NS 9283の酸化誘導体。

還元: NS 9283のアミン誘導体。

置換: 置換オキサジアゾール誘導体。

科学研究への応用

NS 9283は、幅広い科学研究への応用を持っている。

化学: 受容体のアロステリックモジュレーションを研究するためのモデル化合物として使用される。

生物学: さまざまな生物学的システムにおけるニコチン性アセチルコリン受容体に対する影響について調査されている。

医学: 注意欠陥多動性障害、統合失調症、パーキンソン病、アルツハイマー病などの神経疾患における潜在的な治療的応用について検討されている.

産業: ニコチン性アセチルコリン受容体を標的とする新しい薬理学的薬剤の開発に使用される。

科学的研究の応用

NS 9283 has a wide range of scientific research applications:

Chemistry: Used as a model compound to study allosteric modulation of receptors.

Biology: Investigated for its effects on nicotinic acetylcholine receptors in various biological systems.

Industry: Utilized in the development of new pharmacological agents targeting nicotinic acetylcholine receptors.

作用機序

NS 9283は、α4β2ニコチン性アセチルコリン受容体に結合し、最大効力に影響を与えることなく、アセチルコリン誘発電流の効力を高めることで効果を発揮する。 このモジュレーションは、脱感作からの回復速度を遅くし、失活速度を遅くする . この化合物は、他のモジュレーターと組み合わせて相乗効果を示し、受容体結合と活性に関する独自の知見を提供する .

類似化合物との比較

類似化合物

NS 206: α4β2ニコチン性アセチルコリン受容体のもう1つの正のアロステリックモジュレーター。

バレニクリン: 禁煙療法に使用されるα4β2ニコチン性アセチルコリン受容体の部分アゴニスト。

NS 9283の独自性

NS 9283は、α4β2受容体の選択的モジュレーションにより、アセチルコリン誘発電流の効力を大幅に高めるため、ユニークである。 他のモジュレーターとは異なり、NS 9283は最大効力に影響を与えないため、受容体ダイナミクスと潜在的な治療的応用を研究するための貴重なツールとなる .

生物活性

3-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile is a compound that belongs to the class of 1,2,4-oxadiazole derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, supported by data tables and relevant research findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of 1,2,4-oxadiazole derivatives. For example, compounds containing the oxadiazole moiety have shown significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values of related compounds against different cancer cell lines:

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 0.65 |

| Compound B | HeLa | 2.41 |

| This compound | A549 (lung carcinoma) | TBD |

These values indicate that while some derivatives exhibit potent activity, further studies are needed to determine the specific efficacy of this compound.

The mechanism by which 1,2,4-oxadiazole derivatives exert their anticancer effects often involves the induction of apoptosis in cancer cells. Flow cytometry assays have demonstrated that these compounds can trigger apoptotic pathways in various cell lines. For instance, a study indicated that certain oxadiazole derivatives induced apoptosis through mitochondrial pathways and caspase activation.

Research Findings

A notable study focused on the synthesis and biological evaluation of oxadiazole derivatives as GPBAR1 agonists. This receptor is implicated in metabolic and inflammatory diseases. The research demonstrated that specific modifications to the oxadiazole core could enhance selectivity and potency against GPBAR1. While this study did not directly evaluate this compound, it underscores the therapeutic potential of similar compounds in drug discovery efforts targeting metabolic disorders .

Case Studies

Several case studies have illustrated the biological activity of related oxadiazole compounds:

- Case Study 1 : A derivative with a similar structure demonstrated significant cytotoxicity against leukemia cell lines with an IC50 value lower than doxorubicin.

- Case Study 2 : Research on another pyridine-containing oxadiazole showed promising results in inhibiting tumor growth in xenograft models.

These findings suggest that structural modifications in the oxadiazole framework could lead to enhanced biological activities.

特性

IUPAC Name |

3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N4O/c15-8-10-3-1-4-11(7-10)14-17-13(18-19-14)12-5-2-6-16-9-12/h1-7,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGFXDSQLRSWUBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=NC(=NO2)C3=CN=CC=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。